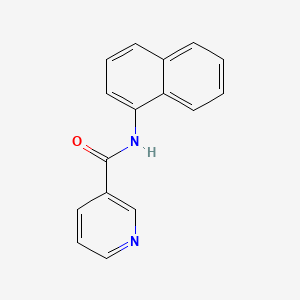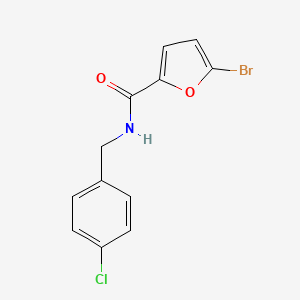![molecular formula C22H19ClN2O6 B3833324 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide
Descripción general
Descripción
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by a pharmaceutical company called GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and promote fat loss.
Mecanismo De Acción
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance. Moreover, activation of PPARδ has been shown to reduce inflammation and oxidative stress by inhibiting the NF-κB pathway and promoting antioxidant gene expression.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects in animal models and human studies. It has been demonstrated to increase endurance and exercise capacity by improving skeletal muscle oxidative capacity and reducing fatigue. Moreover, this compound 501516 has been shown to promote fat loss by increasing fatty acid oxidation and reducing lipogenesis. In addition, this compound 501516 has been shown to improve lipid and glucose metabolism by increasing insulin sensitivity and reducing plasma triglycerides and cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide 501516 has several advantages for lab experiments. It has a high affinity and selectivity for PPARδ, which allows for specific activation of this receptor without affecting other PPAR isoforms. Moreover, this compound 501516 has a long half-life, which allows for once-daily dosing and reduces the need for frequent administration. However, this compound 501516 also has some limitations for lab experiments. It has been shown to cause tumor formation in animal models at high doses, which raises concerns about its safety for long-term use in humans. Moreover, this compound 501516 has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects in athletes.
Direcciones Futuras
For research include investigating the effects of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide 501516 on different tissues and cell types, exploring its potential as a combination therapy with other drugs, and developing safer analogs with reduced risk of tumor formation. Moreover, more studies are needed to investigate the long-term effects of this compound 501516 in humans and its potential for clinical use.
Aplicaciones Científicas De Investigación
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, this compound 501516 has been investigated for its potential anti-cancer effects due to its ability to inhibit tumor growth and metastasis in vitro and in vivo. Moreover, this compound 501516 has been studied for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6/c1-29-10-9-24-22(26)15-5-7-18(8-6-15)30-20-12-17(25(27)28)13-21(14-20)31-19-4-2-3-16(23)11-19/h2-8,11-14H,9-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZZYMDLHIPLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3833243.png)

![2,5-dimethyl-3-{4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3833272.png)


![(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine](/img/structure/B3833295.png)
![2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B3833301.png)

![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone thiosemicarbazone](/img/structure/B3833319.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]benzamide](/img/structure/B3833326.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3833340.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B3833351.png)